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Bodipy bdp4

Cat. No.: B12371820
M. Wt: 842.3 g/mol
InChI Key: YFJIZYHIVZQPBD-CLVAPQHMSA-N
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Description

BODIPY BDP4 is a specialized boron-dipyrromethene (BODIPY) dye developed as a high-performance sonosensitizer for use in oncological research, particularly in the field of sonodynamic therapy (SDT). SDT is a non-invasive therapeutic modality that uses low-intensity ultrasound to activate sonosensitizers, offering deeper tissue penetration compared to light-based therapies. Research demonstrates that this compound exhibits superb sonosensitivity and high SDT efficiency against cancer cells and tumors in tumor-bearing mice. Its mechanism of action is attributed to the generation of reactive oxygen species (ROS), primarily singlet oxygen ( 1 O 2 ), upon ultrasound irradiation. This ROS production, coupled with the generation of cavitation bubbles, induces apoptosis and leads to dramatic inhibition of tumor growth in vivo, such as in subcutaneous 4T1 breast tumor-bearing mouse models, without causing significant systemic toxicity. The efficacy of this compound is derived from its strategic molecular design, which incorporates both a large π-electron conjugated system and halogen (iodine) substitution. This design heavy-atom effect promotes intersystem crossing, enhancing the generation of triplet states and thereby increasing the yield of cytotoxic singlet oxygen, a key mediator of SDT. BODIPY dyes are known for their strong absorption, high fluorescence quantum yields, and supreme photostability, making them excellent candidates for various biomedical applications. This product is represented as Cas No. 169494271 and is intended for research purposes by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H31BF2I2N2O3 B12371820 Bodipy bdp4

Properties

Molecular Formula

C36H31BF2I2N2O3

Molecular Weight

842.3 g/mol

IUPAC Name

2,2-difluoro-5,11-diiodo-8-(4-methoxyphenyl)-4,12-bis[(E)-2-(4-methoxyphenyl)ethenyl]-6,10-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

InChI

InChI=1S/C36H31BF2I2N2O3/c1-22-33(40)30(20-10-24-6-14-27(44-3)15-7-24)42-35(22)32(26-12-18-29(46-5)19-13-26)36-23(2)34(41)31(43(36)37(42,38)39)21-11-25-8-16-28(45-4)17-9-25/h6-21H,1-5H3/b20-10+,21-11+

InChI Key

YFJIZYHIVZQPBD-CLVAPQHMSA-N

Isomeric SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)/C=C/C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C)I)/C=C/C6=CC=C(C=C6)OC)(F)F

Canonical SMILES

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)I)C=CC4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C)I)C=CC6=CC=C(C=C6)OC)(F)F

Origin of Product

United States

Synthetic Methodologies for Bdp4 and Its Analogues

Conventional and Advanced Synthesis Protocols for the BODIPY Core

The fundamental structure of BDP4, a meso-aryl substituted BODIPY, is typically assembled through the condensation of pyrrole (B145914) derivatives with an appropriate aldehyde or acyl chloride, followed by complexation with a boron source.

Conventional synthesis often involves a one-pot, two-step acid-catalyzed condensation. In this process, two equivalents of a 2-substituted pyrrole react with an aldehyde in the presence of a Lewis acid, such as trifluoroacetic acid (TFA). This is followed by oxidation with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil, and subsequent complexation with boron trifluoride etherate (BF₃·OEt₂) in the presence of a base like triethylamine (B128534) (Et₃N). beilstein-journals.orgresearchgate.net While widely used, these methods can require long reaction times, often spanning several hours to days, and may result in moderate yields (10-50%). beilstein-journals.org

More advanced synthetic protocols have been developed to improve efficiency and reduce reaction times. Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating the one-pot synthesis of BODIPY dyes from pyrroles and acyl chlorides. This method offers short reaction times (e.g., 15 minutes), operates at lower temperatures, and requires a minimal amount of solvent, leading to good product yields. rsc.orgrsc.org

Another significant advancement is the use of mechanochemistry, which allows for the solvent-free or nearly solvent-free synthesis of BODIPY dyes. By grinding the reactants (a 2-substituted pyrrole and an aldehyde) in a mortar and pestle, the reaction time can be dramatically reduced to as little as five minutes, with yields comparable to traditional solution-based methods. beilstein-journals.orgnih.gov This approach is not only expeditious but also aligns with the principles of green chemistry by minimizing solvent waste. beilstein-journals.org

Table 1: Comparison of Synthetic Protocols for meso-Substituted BODIPY Core

Method Key Reagents Typical Reaction Time Typical Yield Ref.
Conventional Condensation Pyrrole, Aldehyde, TFA, DDQ, BF₃·OEt₂, Et₃N Several hours to days 10-50% beilstein-journals.org
Microwave-Assisted Pyrrole, Acyl Chloride, Et₃N, BF₃·OEt₂ ~15 minutes Good to excellent rsc.org
Mechanochemical (Solvent-Free) Pyrrole, Aldehyde, TFA, p-chloranil, Et₃N, BF₃·OEt₂ ~5 minutes Comparable to conventional beilstein-journals.orgresearchgate.net

Functionalization Approaches for Derivatization of BDP4

The versatility of the BODIPY scaffold, including the BDP4 core, lies in the numerous possibilities for its functionalization. These modifications can be introduced either by using pre-functionalized starting materials or through post-synthetic modification of the assembled BODIPY core.

Peripheral Substitutions for Tunable Properties

Peripheral substitutions at the α- (1, 7) and β- (2, 3, 5, 6) positions of the BODIPY core are crucial for tuning the dye's photophysical properties. For instance, the introduction of styryl groups at the 3 and 5 positions via Knoevenagel-type condensation reactions can lead to a significant bathochromic (red) shift in the absorption and emission spectra. nih.govrsc.org The nature of the substituents on the styryl moieties further influences these properties. nih.gov

Similarly, the introduction of aryl groups at the meso-position (C-8) can be achieved through various synthetic strategies. The properties of these meso-aryl substituted BODIPYs are sensitive to the electronic nature of the aryl substituent and the solvent polarity. nih.govresearchgate.net

Core Modifications and Linkage Chemistry

The core of BDP4 and its analogues can be extensively modified through various cross-coupling reactions, primarily catalyzed by palladium. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, opening up a vast chemical space for derivatization.

The Suzuki-Miyaura coupling is a widely used method for introducing aryl or heteroaryl groups at various positions of the BODIPY core, often starting from a halogenated BODIPY precursor. rhhz.net The Sonogashira coupling , on the other hand, is employed to introduce alkynyl moieties, which can serve as linkers for constructing more complex molecular architectures or for further functionalization. bohrium.comresearchgate.net These palladium-catalyzed reactions are highly efficient and offer a straightforward route to a wide array of functionalized BODIPY derivatives. researchgate.net

The Knoevenagel condensation is another powerful tool for modifying the BODIPY core, particularly for derivatives bearing methyl groups at the 1, 3, 5, or 7-positions. These methyl groups can react with aldehydes to form styryl-type linkages, extending the π-conjugation of the system and significantly altering the spectroscopic properties. rsc.orgnih.govnih.gov

Table 2: Examples of Core Modification Reactions for BODIPY Derivatives

Reaction Type Precursor Reagents Product Type Ref.
Suzuki-Miyaura Coupling Halogenated BODIPY Arylboronic acid, Pd catalyst, base Aryl-substituted BODIPY rhhz.net
Sonogashira Coupling 8-Chloro-BODIPY Terminal alkyne, Pd/Cu catalyst meso-Enyne substituted BODIPY bohrium.com
Knoevenagel Condensation Methyl-substituted BODIPY Aromatic aldehyde, base Styryl-substituted BODIPY rsc.org

Facile Chemical Modification and Post-functionalization Techniques

Post-synthetic modification offers a versatile approach to introduce functional groups onto a pre-formed BODIPY core. This strategy avoids the often-challenging synthesis of functionalized pyrrole precursors. rhhz.net A common strategy involves the synthesis of a BODIPY with a reactive handle, such as a halogen atom, which can then be subjected to various transformations. researchgate.net

For example, meso-chloro BODIPYs are excellent synthons for a range of palladium-catalyzed cross-coupling reactions, including Stille, Suzuki, and Sonogashira couplings, to produce meso-aryl, meso-alkyl, and meso-vinyl substituted derivatives. researchgate.net Furthermore, the meso-thiomethyl group in 8-(thiomethyl)BODIPY can be displaced by various nucleophiles, such as amines, in an SNAr-like process to yield meso-amino substituted BODIPYs. biorxiv.org

Catalyst-Free and Environmentally Conscious Synthetic Methods

In line with the growing emphasis on sustainable chemistry, several catalyst-free and environmentally friendly methods for the synthesis and functionalization of BODIPY dyes have been developed.

As previously mentioned, the mechanochemical synthesis of the BODIPY core is a prime example of a solvent-free and highly efficient method. beilstein-journals.orgresearchgate.net This approach significantly reduces waste and energy consumption compared to traditional solution-based syntheses.

For functionalization, catalyst-free Knoevenagel condensations have been reported. These reactions can proceed in environmentally benign solvents like a water-ethanol mixture at room temperature, offering a green alternative to catalyzed versions that often require the removal of the catalyst post-reaction. bas.bg Furthermore, some post-functionalization reactions, such as the oxidation of tertiary amines coupled to the BODIPY core, can also proceed without a catalyst. researchgate.net

Table 3: Environmentally Conscious Synthetic Approaches for BODIPY Dyes

Method Key Features Application Ref.
Mechanochemical Synthesis Solvent-free, rapid (minutes) Core Synthesis beilstein-journals.orgresearchgate.net
Microwave-Assisted Synthesis Reduced solvent, short reaction time Core Synthesis rsc.orgrsc.orgnih.govnih.govrsc.org
Catalyst-Free Knoevenagel Condensation No catalyst, aqueous media Functionalization bas.bgrsc.org

Structural Elucidation and Conformational Analysis of Bdp4 Systems

Spectroscopic Methods for Structural Characterization (e.g., NMR, Mass Spectrometry, X-ray)

A multi-faceted analytical approach is essential for the unambiguous structural determination of BDP4 systems. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction are synergistically employed to provide a comprehensive picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. nih.gov For BDP4 and related BODIPY derivatives, ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy are routinely used. researchgate.netrsc.org ¹H and ¹³C NMR spectra confirm the core structure and the identity and placement of substituents on the dipyrrin (B1230570) backbone. researchgate.netrsc.org The chemical shifts and coupling constants of the protons provide insights into the electronic environment and connectivity within the molecule. ¹¹B NMR is particularly useful for confirming the tetracoordinate boron center, while ¹⁹F NMR verifies the presence of the fluorine atoms characteristic of the BODIPY core. rsc.orgrsc.org

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of BDP4 compounds. researchgate.net High-resolution mass spectrometry (HR-MS) is often employed to determine the precise molecular formula, confirming the successful synthesis of the target molecule. rsc.orgrsc.org The fragmentation patterns observed in the mass spectrum can also offer supplementary structural information.

TechniqueInformation ObtainedTypical Application for BDP4 Systems
¹H NMRProton environment, connectivity, and number of protons.Confirmation of substituent placement and core structure. researchgate.net
¹³C NMRCarbon skeleton and chemical environment of carbon atoms.Verification of the molecular framework. researchgate.netrsc.org
¹¹B & ¹⁹F NMRPresence and environment of boron and fluorine atoms.Confirmation of the characteristic BF₂ bridge. rsc.org
Mass Spectrometry (MS)Molecular weight and elemental composition.Verification of molecular formula and purity. researchgate.netnih.gov
X-ray CrystallographyPrecise 3D atomic coordinates, bond lengths, angles, and conformation.Definitive determination of solid-state structure and packing. researchgate.netnih.gov

Structural Diversity of BDP4 Conjugates and Dimers

The versatile BDP4 scaffold can be incorporated into larger molecular architectures, such as conjugates and dimers, to create functional systems for various applications. The structure and conformation of these larger systems are critical to their function.

BDP4 Conjugates are formed by covalently linking the BDP4 chromophore to another molecular entity, such as a metal complex or a biomolecule. mdpi.com For example, BODIPY dyes have been conjugated to platinum(II) complexes to create photosensitizers for photodynamic therapy. mdpi.comrsc.org The structure of these conjugates is designed to combine the properties of both components, such as the light-absorbing ability of the BODIPY and the therapeutic action of the platinum complex. The absorption spectrum of a BDP4 conjugate is often a simple overlap of the spectra of its individual components, indicating limited electronic interaction in the ground state. mdpi.com

BDP4 Dimers involve the linking of two BDP4 units. The nature of the linkage and the resulting orientation of the two chromophores are paramount. The conformation can range from twisted to fully coplanar. In twisted dimers, significant steric hindrance between the two BODIPY skeletons can lead to a large dihedral angle (e.g., ~73°), which effectively prevents electronic conjugation between the units. nih.gov As a result, their photophysical properties remain similar to those of the monomer.

In contrast, creating fused, coplanar BDP4 dimers results in a rigid, extended π-conjugated system. nih.gov This planar structure allows for efficient electronic communication between the two BODIPY units, which significantly alters the electronic properties. This effective conjugation substantially decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The most dramatic consequence of this structural feature is a significant red shift in the absorption and emission spectra, moving the operational wavelength into the deep-red or near-infrared region. nih.gov

System TypeStructural FeatureConformational ImpactExample
MonomerSingle BDP4 unit.Planarity influenced by substituents. nih.govBDP4
ConjugateBDP4 linked to another functional molecule.Overall structure depends on both moieties.BODIPY-platinum(II) complexes. mdpi.comrsc.org
Twisted DimerTwo BDP4 units with a flexible or sterically hindered linkage.Large dihedral angle, ineffective π-conjugation. nih.govPB2, PB3. nih.gov
Fused DimerTwo BDP4 units fused into a rigid, planar system.Coplanar structure, extended π-conjugation. nih.govPB4. nih.gov

Electrochemical Characterization and Redox Behavior

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a key technique used to probe the redox characteristics of Bodipy bdp4. dergipark.org.trnih.gov In these studies, the compound is typically analyzed in a dichloromethane (B109758) or chloroform (B151607) solution containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu4N+PF6-). udayton.edudergipark.org.tr

When subjected to cyclic voltammetry, this compound exhibits distinct redox waves. A study conducted in a dichloromethane solution revealed a reversible reduction process with a half-wave potential (E1/2 red) at -1.13 V versus a silver/silver chloride (Ag/AgCl) reference electrode. dergipark.org.tr The same study also identified a reversible oxidation event with a half-wave potential (E1/2 ox) at 1.30 V (vs Ag/AgCl). dergipark.org.tr The reversible nature of these peaks indicates good electrochemical stability of the molecule upon one-electron reduction and oxidation. researchgate.net

In another investigation using chloroform as the solvent, the cyclic voltammetry of this compound showed that upon scanning in the anodic (positive) direction, a significant increase in current is observed, suggesting the onset of an electrochemical reaction like polymerization. udayton.edunih.gov This behavior is characteristic of materials that can form conductive or semi-conductive films on the electrode surface. udayton.edunih.gov

The general shape and characteristics of the cyclic voltammograms for BODIPY dyes can be influenced by the substituents on the core structure. researchgate.netnih.gov For this compound, the presence of the extended pyrene (B120774) units is a critical factor governing its electrochemical response. udayton.edunih.gov

Table 1: Cyclic Voltammetry Data for this compound

Parameter Value Solvent Reference Electrode
Half-wave Reduction Potential (E1/2 red) -1.13 V Dichloromethane Ag/AgCl
Half-wave Oxidation Potential (E1/2 ox) 1.30 V Dichloromethane Ag/AgCl

Redox Potentials and Energy Level Alignments (HOMO-LUMO)

The redox potentials obtained from cyclic voltammetry are crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of this compound. dergipark.org.tr These energy levels are fundamental parameters that dictate the material's electronic and optical properties and its suitability for various applications.

The HOMO and LUMO energy levels can be estimated from the onset oxidation (Eox) and onset reduction (Ered) potentials using empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple. dergipark.org.tr For a conjugated pyrene-BODIPY dyad, identified as compound 4 in one study, the HOMO energy level was calculated to be -5.70 eV, and the LUMO energy level was found to be -3.27 eV. dergipark.org.tr

The equations used for these calculations are:

HOMO (eV) = -[Eox - E1/2(ferrocene) + 4.8]

LUMO (eV) = -[Ered - E1/2(ferrocene) + 4.8] dergipark.org.tr

The difference between the HOMO and LUMO levels gives the electrochemical band gap (Eg), which was calculated to be 2.43 eV. dergipark.org.tr This value is an important indicator of the energy required to excite an electron from the ground state to the first excited state. The extent of π-conjugation in the molecule, significantly influenced by the pyrene substituents in this compound, plays a direct role in determining the HOMO-LUMO gap. udayton.edu Generally, increasing the aromaticity and conjugation tends to lower the band gap. nih.gov

Table 2: Redox Potentials and Energy Levels of this compound

Parameter Value (eV)
HOMO Energy Level -5.70
LUMO Energy Level -3.27
Electrochemical Band Gap (Eg) 2.43

Electropolymerization and Film Formation Properties

A significant characteristic of this compound is its ability to undergo electropolymerization to form thin films on electrode surfaces. udayton.edunih.gov This property is attributed to the highly conjugated pyrene moieties incorporated into its structure. udayton.edunih.gov The anodic electrochemistry of pyrene is well-documented to result in polypyrene formation. udayton.edu

When cyclic voltammetry of this compound is performed by scanning anodically in a chloroform solution, the dye shows evidence of film formation on glassy carbon electrodes. udayton.edunih.gov This process is also effective on indium tin oxide (ITO) coated glass slides. udayton.edunih.gov By applying a potential between 0.0 V and 1.5 V (vs Ag/AgCl), a film can be electrodeposited onto the ITO surface. udayton.edu

Spectroscopic analysis of the resulting film confirms that the structural integrity of the BODIPY core is largely maintained during the electropolymerization process. udayton.edunih.gov The UV-visible absorption spectrum of the film electro-coated on an ITO slide shows a broad absorption band around 440 nm and a sharper, lower-energy band at approximately 600 nm. nih.gov This spectrum is comparable to the absorption spectrum of this compound in a chloroform solution, suggesting that the fundamental chromophore remains intact within the polymer film. udayton.edunih.gov The ability to form stable, electroactive films makes this compound a candidate for use in various electronic and optoelectronic devices. udayton.edudergipark.org.tr

Theoretical and Computational Studies of Bdp4 Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules in their ground state. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for the relatively large systems of BODIPY dyes. psicode.org DFT calculations are instrumental in determining optimized molecular geometries, electronic energies, and other fundamental properties. cmu.edu

Research findings indicate that various exchange-correlation functionals are employed for BODIPY systems. Hybrid functionals, such as B3LYP and PBE0, are commonly used as they often provide reliable geometries and electronic properties. rsc.orgunits.it For instance, DFT at the B3LYP/6-311G* level of theory has been used to obtain optimized ground state geometries of BODIPY dyes, often including solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov The choice of functional can significantly impact the results, and benchmarking against experimental data or higher-level calculations is often necessary to ensure accuracy. nih.govnih.gov Double-hybrid functionals have also been shown to perform very well for BODIPY chromophores. nih.gov

Table 1: Representative DFT Functionals and Basis Sets Used in BODIPY Studies
FunctionalBasis SetTypical ApplicationReference
B3LYP6-311G*Ground state geometry optimization nih.gov
PBE0def2-TZVPElectronic structure and property calculation nih.gov
ωB97XD6-311++G(d,p)Systems with potential dispersion interactions; accurate HOMO-LUMO gaps nih.govijnc.ir
DSD-BLYPcc-pVTZHigh-accuracy excitation energy calculations nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the photophysical properties of BODIPY dyes, such as their characteristic absorption and emission of light, it is necessary to study their electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, extending DFT to study the response of a system to a time-dependent perturbation, which allows for the calculation of excitation energies and oscillator strengths. nih.govrsc.org

TD-DFT is routinely used to predict the vertical excitation energies that correspond to UV-Vis absorption spectra. nih.gov However, the accuracy of TD-DFT for BODIPY dyes is highly dependent on the chosen exchange-correlation functional. units.itnih.gov Standard functionals can sometimes overestimate the low-lying excitation energies of BODIPYs by more than 0.3 eV. nih.gov Studies have shown that functionals with a significant amount of Hartree-Fock exchange, including long-range corrected functionals like CAM-B3LYP, often yield more accurate results for these dyes. nih.govmdpi.com For example, a benchmark study on 17 BODIPY derivatives found that while TD-DFT is a method of choice, the time-independent ΔSCF (delta self-consistent field) method combined with hybrid functionals like PBE0 and B3LYP can outperform it in accuracy. units.it

Table 2: Comparison of Experimental and TD-DFT Calculated Vertical Excitation Energies for a BODIPY Dye
FunctionalCalculated Excitation Energy (eV)Experimental Value (eV)Deviation (eV)
B3LYP2.552.38+0.17
PBE02.682.38+0.30
CAM-B3LYP2.812.38+0.43
DSD-PBEP862.492.38+0.11

Data adapted from benchmark studies on BODIPY dyes. nih.gov

Molecular Orbital Analysis and Charge Density Distribution

The electronic transitions that give BODIPY dyes their characteristic spectroscopic properties can be understood by analyzing their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the lowest electronic transition energy and provides insights into the molecule's chemical reactivity and kinetic stability. nih.govyoutube.com

For most BODIPY dyes, the lowest energy absorption band corresponds to a π–π* transition, primarily involving the promotion of an electron from the HOMO to the LUMO. rsc.org Both the HOMO and LUMO are typically delocalized over the conjugated π-system of the dipyrromethene core. researchgate.net Chemical modifications to the BODIPY core can significantly alter the energies of these orbitals. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, both leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum. researchgate.netnih.gov Analysis of the charge density distribution and electrostatic potential maps can further reveal the reactive sites of the molecule and how charge is redistributed upon electronic excitation, which is crucial for understanding intramolecular charge transfer (ICT) processes. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Energies for Substituted BODIPY Derivatives
CompoundSubstituent at meso-positionHOMO (eV)LUMO (eV)Energy Gap (eV)
Compound 1-Phenyl-6.12-2.583.54
Compound 2-4-methylphenyl-5.98-2.553.43
Compound 3-4-nitrophenyl-6.45-3.113.34

Data conceptualized from studies on meso-substituted BODIPYs. researchgate.netnih.gov

Simulation of Spectroscopic Properties

A primary application of TD-DFT in the study of BODIPY dyes is the simulation of their spectroscopic properties, particularly their UV-Vis absorption and fluorescence spectra. ijnc.ir By calculating the vertical excitation energies and their corresponding oscillator strengths, a theoretical absorption spectrum can be constructed. These simulations are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved. nih.govresearchgate.net

For example, TD-DFT calculations can explain why certain structural modifications lead to shifts in the absorption and emission maxima (solvatochromism) or changes in fluorescence intensity. rsc.org Calculations have revealed that large Stokes shifts in some novel BODIPY dyes result from significant geometric changes between the ground state and the first excited singlet state. nih.govresearchgate.net The agreement between simulated and experimental spectra depends heavily on the computational methodology, including the choice of functional, basis set, and the inclusion of environmental effects, such as the solvent. nih.govrsc.org

Table 4: Comparison of Simulated and Experimental Spectroscopic Data for a BODIPY Derivative
PropertySimulated Value (nm)Experimental Value (nm)Solvent
Absorption Maximum (λabs)525536Dichloromethane (B109758)
Emission Maximum (λem)580592Dichloromethane

Data conceptualized from studies comparing TD-DFT with experimental results. nih.gov

Conformational Energy Landscapes and Dynamics

While the BODIPY core is relatively rigid, substituents, particularly at the meso-position, can possess significant conformational freedom. This flexibility can have a profound impact on the dye's photophysical properties. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational energy landscapes and dynamics of these molecules. nih.gov

MD simulations track the atomic motions of a molecule over time, providing insights into its flexibility and the relative stability of different conformations. mdpi.com For BODIPY dyes with bulky or rotatable groups, such as a meso-phenyl ring, MD simulations can map the potential energy surface associated with the rotation of that group. nih.gov This is critical because the dihedral angle between the substituent and the BODIPY core affects the extent of π-conjugation, which in turn influences the absorption and emission properties. researchgate.netnih.gov For instance, preventing the free rotation of a meso-phenyl group through steric hindrance can lead to blue-shifted absorption and higher fluorescence quantum yields. nih.gov These simulations, which can be computationally intensive, are essential for understanding the behavior of BODIPY-based molecular rotors and sensors whose function relies on dynamic conformational changes. kcl.ac.uk

Advanced Functional Materials Applications and Chemosensing Principles

Development of Fluorescent Probes for Analyte Detection

Bodipy bdp4 is one of several functionalized BODIPY derivatives that have been synthesized and studied for their optical properties, both in solution and when integrated into solid-state matrices. researcher.life These probes are designed to detect specific analytes through changes in their fluorescence or color, making them valuable tools for environmental monitoring and other sensitive detection applications. The development of these probes often involves overcoming challenges such as aggregation-caused quenching (ACQ), a phenomenon where the fluorescence intensity of a dye decreases or is eliminated in the solid state due to intermolecular stacking interactions. Research has shown that while BDP4 may be non-emissive in its pure solid form due to ACQ, its properties can be effectively utilized when dispersed within a polymer matrix.

This compound functions as a sensor through both fluorometric and colorimetric mechanisms. In fluorometric sensing, the detection of an analyte is correlated with a change in the intensity or wavelength of the emitted fluorescent light. For instance, upon interaction with ammonia, BDP4 produces a yellow fluorescent product, providing a clear optical signal. This change allows for quantification using fluorimetric spectroscopy.

Simultaneously, this interaction provides a basis for colorimetric sensing, where the presence and concentration of an analyte are determined by a visible color change. The reaction of BDP4 with ammonia can be detected and quantified through simple photographic analysis by measuring the red (R) and green (G) components of the RGB color parameters. Studies have shown a strong correlation between the results obtained from this photographic method and those from fluorimetric spectroscopy, validating the dual-mechanism approach.

To overcome the aggregation-caused quenching (ACQ) that renders BDP4 non-emissive in a pure solid state, researchers have successfully integrated the dye into polymeric matrices. This dispersion minimizes the intermolecular π-π stacking interactions responsible for quenching and combines the desirable photophysical properties of BDP4 with the unique characteristics of the polymers, such as flexibility, porosity, and elasticity.

Two primary polymers used for this purpose are Poly(methyl methacrylate) (PMMA) and Thermoplastic Polyurethane (TPU). this compound has been incorporated into both PMMA and TPU to create films and microparticles. The choice of polymer has a significant impact on the sensor's performance. For example, in ammonia sensing, the reaction rate of BDP4 is considerably faster when embedded in TPU compared to PMMA. This difference is attributed to the higher permeability of the TPU matrix. researchgate.net

Table 1: Comparison of Ammonia Sensing Kinetics in Different BDP4-Polymer Composites

Composite Matrix Polymer Reaction Time Attributed Reason
BDP4@TPU Thermoplastic Polyurethane Minutes Higher permeability of TPU

The development of BDP4-doped polymeric microparticles is particularly notable as it allows for sensing applications in aqueous solutions without the need for organic solvents, highlighting their potential for environmental monitoring.

The integration of this compound into polymer films has also enabled the development of temperature-responsive luminescent systems. The thermometric response of BDP4-doped polymer films has been evaluated by examining their solid-state emission spectra across a wide temperature range, typically from 25°C to 200°C. These materials exhibit changes in their luminescence in response to temperature variations. A crucial feature of these systems is the reversibility of the temperature-induced changes, with studies demonstrating an excellent recovery of the initial luminescence upon cooling. This reversibility suggests that materials incorporating BDP4 have significant potential for use as fluorescent thermometric sensors.

A primary application of this compound is in the development of sensors for ammonia (NH₃), a harmful industrial chemical and environmental pollutant. researchgate.net The chalcogenated structure of BDP4 is key to its function as an ammonia sensor. When BDP4 interacts with ammonia, it forms a distinct yellow fluorescent product.

This sensing capability has been demonstrated effectively in solid-state systems where BDP4 is embedded in TPU and PMMA polymers. As noted previously, the TPU matrix allows for a much faster response time in minutes, compared to the hours required for a response in the less permeable PMMA matrix. researchgate.net Detection and quantification can be performed using both fluorometric spectroscopy and simple colorimetric analysis via digital photography. Furthermore, BDP4-doped polymeric microparticles have been successfully applied to detect ammonia in water, showcasing their utility for environmental applications. researchgate.net

While the BODIPY class of compounds is widely used for detecting various pollutants, including heavy metal ions, the specific application of BDP4 has been most thoroughly documented for ammonia sensing. nih.govmdpi.com The successful use of BDP4-doped microparticles to detect ammonia in aqueous solutions demonstrates its effectiveness as a sensor for environmental pollutants. This approach, which leverages the fluorometric and colorimetric changes of BDP4 upon reaction with an analyte, provides a general framework that could potentially be adapted for other pollutants. However, detailed research findings on the application of BDP4 for the detection of metal ions are not as prevalent as those for ammonia.

Optoelectronic Device Components

The broader family of Boron-dipyrromethene (BODIPY) dyes are recognized as a versatile class of organic semiconductors with significant potential for use in optoelectronic devices. atomfair.com Their exceptional photophysical properties, such as high fluorescence quantum yields, excellent photostability, and tunable electronic characteristics, make them attractive for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. atomfair.comresearchgate.net The rigid and planar structure of the BODIPY core facilitates π-stacking in the solid state, which is crucial for charge transport in semiconductor applications. atomfair.com While the BODIPY class as a whole is heavily researched for these applications, specific studies detailing the integration and performance of this compound as a component in optoelectronic devices are less common in the existing literature.

Organic Light-Emitting Diodes (OLEDs)

While specific studies detailing the performance of a compound explicitly named this compound as an emitter in Organic Light-Emitting Diodes (OLEDs) are not extensively present in the current literature, the general class of BODIPY dyes is well-regarded for this application due to their intrinsic characteristics. BODIPY derivatives are known for their high fluorescence quantum yields, excellent photostability, and narrow emission bandwidths, which are critical for creating efficient and color-pure displays. rsc.org

Research on analogous BODIPY compounds demonstrates their potential. For instance, OLEDs fabricated using certain π-extended BODIPY derivatives have shown promising electroluminescence with moderate efficiencies. The high stability, brightness, and color tunability of the BODIPY core are key advantages. researchgate.net Device engineering strategies, such as using BODIPY derivatives in thermally activated delayed fluorescence-sensitized fluorescent OLEDs (TSF-sOLEDs), have led to record efficiencies and ultrapure green emissions. rsc.org These findings suggest that the this compound scaffold, with appropriate functionalization, would be a strong candidate for use in next-generation OLED technologies, contributing to devices with high color purity and long operational lifetimes. rsc.org

Organic Photovoltaic Cells (OPVs)

In the field of organic photovoltaics, this compound has been specifically identified as a promising material through computational design and theoretical studies. A series of four novel π-conjugated chromophores (BDP1-BDP4) were designed to enhance the power conversion efficiency (PCE) of organic solar cells. In this theoretical framework, this compound was engineered as an acceptor molecule.

The design incorporated a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core, a Triphenylamine (TPA) donor, and a 2-(2-ethylidene-5,6-difluoro-3-oxo-2,3-dihydroinden-1-ylidene) malononitrile end-capped acceptor group. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) were employed to evaluate its optoelectronic properties. The results highlighted BDP4 as a particularly promising candidate, demonstrating properties favorable for efficient photovoltaic materials.

Calculated Optoelectronic Properties of this compound for OPV Applications
PropertyValue
Maximum Absorption Wavelength (λmax)883 nm
Energy Band Gap (Eg)1.22 eV
Exciton Binding Energy (λe)0.01136 eV

The data indicates that BDP4 possesses a high maximum absorption wavelength, a narrow band gap, and very low exciton binding energy, which are desirable traits for enhancing the quantum efficiency of organic photovoltaic devices.

Fluorescent Switches and Laser Dyes

The BODIPY scaffold is widely utilized in the development of fluorescent switches and laser dyes. torontomu.ca Fluorescent switches based on BODIPY often operate on a "turn-on" mechanism, where the dye's fluorescence is initially quenched and is restored in the presence of a specific analyte. This switching is frequently controlled by processes like photoinduced electron transfer (PeT). While specific studies on BDP4 as a fluorescent switch are limited, the core structure is highly adaptable for such applications, enabling the highly selective detection of various species.

As laser dyes, BODIPY derivatives are prized for their high quantum yields and photostability. The chemical modification of the BODIPY core allows for fine-tuning of their spectral properties, making them active in different regions of the visible spectrum. Studies on various "BDP" dyes have demonstrated their tunability in solution, confirming their utility as efficient and durable gain media in tunable lasers.

Light Harvesting Systems

Artificial light-harvesting systems, which mimic natural photosynthesis, represent a critical area for solar energy research. The BODIPY framework is a popular building block for these systems due to its strong absorption in the visible spectrum and excellent photostability. torontomu.ca These systems are often constructed as molecular-scale arrays or funnels where multiple BODIPY chromophores are arranged to absorb light energy and direct it to a focal point via a cascade of electronic energy transfer (EET) steps. nih.gov

Mechanistic Investigations of Sonosensitization for Acoustic-Responsive Materials

This compound has been explicitly identified as a highly effective sonosensitizer, a molecule that can be activated by low-intensity ultrasound to produce cytotoxic effects. In a study synthesizing four different BODIPY derivatives (BDP1-BDP4), BDP4 was found to exhibit superb sonosensitivity, making it a prime candidate for sonodynamic therapy (SDT), an emerging non-invasive therapeutic modality. The mechanisms underlying its efficacy were investigated through the analysis of reactive oxygen species generation and the physical effects of acoustic cavitation.

The primary mechanism of action for sonosensitizers in SDT is the generation of reactive oxygen species (ROS). Upon activation by ultrasonic waves, this compound was shown to be an efficient generator of ROS. To determine the specific types of ROS produced, detailed mechanistic studies were performed. These investigations revealed that singlet oxygen (¹O₂) was the most significant and crucial type of ROS generated by BDP4 under sono-irradiation. The efficient production of this highly reactive species is central to the therapeutic effect observed in preclinical models.

Photocatalysis and Singlet Oxygen Generation

Boron-dipyrromethene (BODIPY) dyes, while renowned for their high fluorescence quantum yields and photostability, are not inherently efficient photosensitizers for photocatalysis or singlet oxygen generation. udayton.edu Their native structure strongly favors fluorescence emission over intersystem crossing (ISC) to the triplet state, a critical step for most photosensitization processes. However, strategic molecular modifications can effectively suppress fluorescence and promote the formation of the triplet excited state, thereby transforming BODIPY dyes into potent photocatalysts and singlet oxygen generators. rsc.orgscispace.comsemanticscholar.org

The primary mechanism for enabling photosensitization in BODIPY derivatives is the enhancement of the ISC rate. Upon absorption of light, the BODIPY molecule is promoted to an excited singlet state. For photosensitization to occur, it must transition to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen (a triplet in its ground state), generating highly reactive singlet oxygen (¹O₂), a Type II photodynamic process. researchgate.net Alternatively, the triplet state can engage in electron transfer processes (photoredox catalysis). researchgate.netd-nb.info

Several key strategies have been developed to induce efficient ISC in the BODIPY core:

The Heavy-Atom Effect: Incorporating heavy atoms such as iodine or bromine into the BODIPY scaffold is a well-established method to increase spin-orbit coupling. researchgate.netnih.gov This enhanced coupling facilitates the formally forbidden transition from the singlet to the triplet state, significantly increasing the triplet quantum yield and, consequently, the singlet oxygen quantum yield (ΦΔ). udayton.eduresearchgate.net The position and number of halogen atoms can be tuned to precisely control the photosensitizing efficiency. nih.gov

Intramolecular Photoinduced Electron Transfer (PET): In heavy-atom-free approaches, BODIPY dyes can be designed as donor-acceptor dyads. rsc.orgscispace.comsemanticscholar.orgnih.gov In these systems, photoinduced electron transfer from a donor moiety to the BODIPY acceptor (or vice versa) can lead to a charge-separated state. The recombination of this charge-separated state can populate the triplet state, bypassing the need for heavy atoms. rsc.org

Dimerization: Covalently linking two BODIPY units can also promote ISC. In certain geometries, the formation of excited-state dimers (excimers) can open up pathways for triplet state formation that are unavailable to the monomeric dye. rsc.org

These modified BODIPY derivatives have demonstrated significant efficacy as organic photocatalysts in various reactions. For instance, iodo-BODIPY derivatives have been successfully employed as triplet photosensitizers for the aerobic oxidative coupling of amines and the photooxidation of dihydroxylnaphthalenes. acs.orgnih.gov These reactions, mediated by singlet oxygen, proceed much faster with BODIPY photocatalysts compared to conventional metal-complex photosensitizers like Ru(II) or Ir(III) complexes. acs.orgnih.gov Similarly, BODIPY-based photosensitizers have been used for the selective aerobic photooxidation of thioanisole to methyl phenyl sulfoxide. rsc.org

The efficiency of these BODIPY derivatives as photosensitizers is quantified by their singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The table below presents research findings on the singlet oxygen generation capabilities of various structurally modified BODIPY compounds.

CompoundModification StrategySolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
T-BODIPYHeavy-Atom Effect (Bromine) & Charge TransferNot Specified0.77 rsc.org
FlBDPHeavy-Atom Effect (Iodine)Methanol0.76 udayton.edu
Iodinated BODIPYHeavy-Atom Effect (Iodine)Not Specifiedup to 0.96 researchgate.net
Brominated BODIPYHeavy-Atom Effect (Bromine)Not Specifiedup to 0.71 researchgate.net
BDP-5Donor-Acceptor Dyad (Heavy-Atom-Free)Organic & Aqueous SolutionsExcellent nih.gov
Pyrene (B120774)/Anthracene-BODIPY DyadsDonor-Acceptor Dyad (Heavy-Atom-Free)Tolueneup to 0.94 researchgate.net

The photocatalytic activity of BODIPY derivatives has also been evaluated in specific organic transformations. The following table summarizes key findings from these studies.

PhotocatalystReactionKey FindingReference
Benzyl-, naphthalimide-, and carbazole-BODIPY derivatives (11-13)Photooxidation of 1,5-dihydroxynaphtalene to JugloneAchieved 77% product yield in 20 minutes. rsc.org
Iodo-BODIPY derivativesAerobic oxidative coupling of aminesReaction substantially accelerated compared to conventional Ru(II)/Ir(III) complexes. acs.orgnih.gov
T-BODIPY and T-ADAAerobic photooxidation of thioanisoleHigh selectivity for the formation of methyl phenyl sulfoxide. rsc.org
Halogenated BODIPY derivatives (PC1-PC5)Atom Transfer Radical Addition (ATRA)Presence of heavy atoms (iodine, chlorine) was essential for high reactivity. researchgate.netd-nb.info

Q & A

Q. How can researchers reconcile conflicting data on this compound’s aggregation-induced emission (AIE) behavior?

  • Methodological Answer : Systematically vary concentration and solvent composition (e.g., water fraction in THF) while monitoring emission intensity. Use dynamic light scattering (DLS) to correlate aggregation size with fluorescence. For mechanistic insights, employ single-crystal analysis to study packing effects .

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